N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and piperidine moieties in the structure suggests that this compound might exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Moiety: The quinoxaline intermediate can be reacted with a piperidine derivative through nucleophilic substitution or addition reactions.
Fluorination and Methylation: The aromatic ring can be functionalized with fluorine and methyl groups using electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets such as enzymes or receptors.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and piperidine groups could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Piperidine-Containing Compounds: Molecules with piperidine moieties.
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is unique due to the combination of its structural features, which might confer distinct pharmacological properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C22H23FN4O2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C22H23FN4O2/c1-15-9-10-16(13-17(15)23)24-20(28)14-27-19-8-4-3-7-18(19)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) |
InChI Key |
FTIGLOQDYVRFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)F |
Origin of Product |
United States |
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